3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including an amino group, chloro groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro groups. Subsequent steps may include nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and desired purity. Catalysts and reagents are used to optimize the reaction efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonic acid.
Reduction: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Tolfenamic acid: Another sulfonamide derivative with anti-inflammatory properties.
N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: A compound with similar structural features and potential biological activity.
Uniqueness: 3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMORYKBCYRBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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